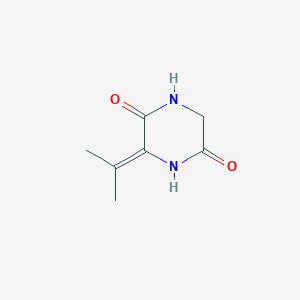

3-(Propan-2-ylidene)piperazine-2,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

6499-33-8 |

|---|---|

Molecular Formula |

C7H10N2O2 |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

3-propan-2-ylidenepiperazine-2,5-dione |

InChI |

InChI=1S/C7H10N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h3H2,1-2H3,(H,8,11)(H,9,10) |

InChI Key |

BXBKWVXBJYTKKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1C(=O)NCC(=O)N1)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 3 Propan 2 Ylidene Piperazine 2,5 Dione Systems

Reactions at the Piperazine (B1678402) Ring Nitrogen Atoms

The nitrogen atoms of the piperazine-2,5-dione ring are nucleophilic and can participate in various reactions, including acylation and nucleophilic substitutions. These transformations are crucial for modifying the compound's properties and for activating the ring system towards other reactions.

Acylation of the nitrogen atoms in piperazine-2,5-dione systems is a common strategy to enhance the acidity of the α-protons at the C-3 and C-6 positions. This increased acidity facilitates the formation of enolates, which are key intermediates in various carbon-carbon bond-forming reactions. The acylation of a 3-(propan-2-ylidene)piperazine-2,5-dione would likely proceed at the N-4 position.

The reaction typically involves treating the piperazine-2,5-dione with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, in the presence of a base. For instance, the N-acetylation of a piperazine-2,5-dione derivative can be achieved using acetic anhydride. This transformation is often a prerequisite for subsequent aldol (B89426) condensation reactions.

| Reactant | Acylating Agent | Product |

| This compound | Acetic Anhydride | 1-Acetyl-3-(propan-2-ylidene)piperazine-2,5-dione |

| This compound | Benzoyl Chloride | 1-Benzoyl-3-(propan-2-ylidene)piperazine-2,5-dione |

This data is inferred from the general reactivity of piperazine-2,5-diones.

The nitrogen atoms of the piperazine ring can act as nucleophiles, attacking electrophilic carbon atoms in substitution reactions. A common example of such a reaction is N-alkylation. This process involves the reaction of the piperazine-2,5-dione with an alkyl halide in the presence of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity.

These N-alkylation reactions allow for the introduction of a wide variety of substituents onto the piperazine ring, which can significantly influence the molecule's biological and chemical properties. For example, N-methylation can be achieved using a methylating agent like methyl iodide.

| Reactant | Alkylating Agent | Base | Product |

| This compound | Methyl Iodide | Sodium Hydride | 1-Methyl-3-(propan-2-ylidene)piperazine-2,5-dione |

| This compound | Benzyl Bromide | Potassium Carbonate | 1-Benzyl-3-(propan-2-ylidene)piperazine-2,5-dione |

This data is based on the general principles of N-alkylation of amides and related heterocyclic systems.

Reactivity at the Carbonyl and Methylene (B1212753) Positions (C-3 and C-6)

The presence of carbonyl groups renders the adjacent methylene protons at the C-6 position acidic and susceptible to deprotonation, leading to the formation of an enolate intermediate. This enolate is a powerful nucleophile and can participate in a variety of bond-forming reactions.

Once the enolate is formed by treating the N-acylated this compound with a suitable base, it can be alkylated by reaction with an alkyl halide. This reaction results in the formation of a new carbon-carbon bond at the C-6 position. The choice of the base and the reaction conditions are critical to ensure efficient enolate formation and to minimize side reactions.

The alkylation of the C-6 enolate introduces a substituent at this position, further increasing the structural complexity and diversity of the piperazine-2,5-dione scaffold.

| Reactant (N-Acylated) | Base | Alkylating Agent | Product |

| 1-Acetyl-3-(propan-2-ylidene)piperazine-2,5-dione | Lithium Diisopropylamide (LDA) | Methyl Iodide | 1-Acetyl-6-methyl-3-(propan-2-ylidene)piperazine-2,5-dione |

| 1-Acetyl-3-(propan-2-ylidene)piperazine-2,5-dione | Sodium Hexamethyldisilazide (NaHMDS) | Allyl Bromide | 1-Acetyl-6-allyl-3-(propan-2-ylidene)piperazine-2,5-dione |

This reactivity is inferred from the known chemistry of enolates derived from related cyclic diketones.

The C-6 methylene position can be halogenated, typically with bromine, to introduce a leaving group. This halogenated intermediate can then undergo nucleophilic substitution with a variety of nucleophiles. A notable example from a related system involves the bromination of 1,4-dimethylpiperazine-2,5-dione (sarcosine anhydride), followed by reaction with indoles. This suggests that a similar transformation could be applied to the C-6 position of a suitably N-protected this compound.

This two-step sequence provides a versatile method for the introduction of diverse functionalities at the C-6 position. The initial bromination likely proceeds via an enol or enolate intermediate.

| Reactant (N-Substituted) | Halogenating Agent | Nucleophile | Product |

| 1,4-Dimethyl-3-(propan-2-ylidene)piperazine-2,5-dione | N-Bromosuccinimide (NBS) | Indole | 6-(Indol-3-yl)-1,4-dimethyl-3-(propan-2-ylidene)piperazine-2,5-dione |

| 1,4-Dimethyl-3-(propan-2-ylidene)piperazine-2,5-dione | Bromine | Thiophenol | 6-(Phenylthio)-1,4-dimethyl-3-(propan-2-ylidene)piperazine-2,5-dione |

This reactivity is extrapolated from studies on the halogenation and substitution of related piperazine-2,5-diones.

The C-6 methylene group of an N-acylated this compound can undergo an aldol condensation with an aldehyde or ketone. This reaction is initiated by the deprotonation of the C-6 proton to form an enolate, which then attacks the carbonyl carbon of the electrophile. Subsequent dehydration of the aldol adduct leads to the formation of a new exocyclic double bond at the C-6 position, resulting in a 3,6-dialkylidene-piperazine-2,5-dione.

This reaction is a powerful tool for the synthesis of highly conjugated systems and has been utilized in the synthesis of various natural products. The choice of base and reaction conditions can influence the yield and stereoselectivity of the condensation.

| Reactant (N-Acylated) | Aldehyde/Ketone | Base | Product |

| 1-Acetyl-3-(propan-2-ylidene)piperazine-2,5-dione | Benzaldehyde | Sodium Acetate | 1-Acetyl-6-benzylidene-3-(propan-2-ylidene)piperazine-2,5-dione |

| 1-Acetyl-3-(propan-2-ylidene)piperazine-2,5-dione | Acetone (B3395972) | Potassium tert-butoxide | 1-Acetyl-3,6-bis(propan-2-ylidene)piperazine-2,5-dione |

This data is based on established methods for aldol condensations on N-acylated piperazine-2,5-diones.

Reduction of Carbonyl Groups

The reduction of the amide functionalities within the piperazine-2,5-dione ring is a challenging transformation that requires potent reducing agents due to the inherent stability of the amide bonds. Standard, mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally insufficient to reduce these cyclic amides. lumenlearning.comyoutube.com

To achieve the reduction of the carbonyl groups to the corresponding amines, thereby forming piperazine derivatives, more powerful hydride reagents are necessary. Lithium aluminum hydride (LiAlH₄) is a common choice for this type of transformation. lumenlearning.comchemistrysteps.com The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. This process, if carried to completion, reduces both carbonyl groups to methylenes, yielding a substituted piperazine. The high reactivity of LiAlH₄ necessitates the use of anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), as it reacts violently with protic solvents like water or alcohols. chemistrysteps.comyoutube.com

Another effective reagent system for the reduction of cyclic amides is the combination of sodium borohydride with iodine (NaBH₄/I₂). This mixture generates diborane (B8814927) in situ, which is a powerful reducing agent capable of converting amides to amines. researchgate.net This method can offer a convenient alternative to LiAlH₄ for achieving the full reduction of the piperazine-2,5-dione core.

| Reagent | Typical Solvent | Reactivity | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether, THF | High (Reduces both C=O) | Substituted Piperazine |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Low (Generally unreactive) | No Reaction |

| Sodium Borohydride / Iodine (NaBH₄/I₂) | Diglyme, THF | High (Reduces both C=O) | Substituted Piperazine |

Transformations Involving the Exocyclic Propan-2-ylidene Moiety

The exocyclic carbon-carbon double bond in this compound is a key site for a variety of chemical transformations, including hydrogenation and oxidation reactions.

The exocyclic C=C double bond can be selectively reduced to a single bond through catalytic hydrogenation. This reaction is highly valuable for synthesizing chiral 3,6-disubstituted-2,5-diketopiperazines, which are important scaffolds in medicinal chemistry. Research has shown that iridium-based catalysts are particularly effective for this transformation.

An Iridium/spiro researchgate.netresearchgate.net-1,6-nonadiene-based phosphine-oxazoline ligand (SpinPHOX) complex has been successfully employed in the double asymmetric hydrogenation of 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones. nih.gov This method provides access to a wide range of chiral cyclic dipeptides with high yields and exceptional stereoselectivity. nih.gov The reaction typically proceeds to give the cis-diastereomer exclusively, with excellent enantioselectivity. nih.gov Mechanistic studies suggest that the reaction follows a processive mechanism, where a single catalyst molecule hydrogenates both double bonds consecutively without the dissociation of the partially reduced intermediate. nih.gov This process is significantly faster than the hydrogenation of the monohydrogenated intermediate, ensuring high efficiency. nih.gov

| Catalyst System | Substrate | Product Stereochemistry | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Ir/SpinPHOX Complex | 3,6-Dialkylidene-1,4-dimethylpiperazine-2,5-dione | cis | >99% | up to 98% |

The electron-rich exocyclic double bond is susceptible to various oxidation reactions, providing a route to introduce new functional groups. Common oxidation strategies for alkenes include epoxidation and ozonolysis.

Epoxidation: This reaction involves the addition of an oxygen atom across the double bond to form a three-membered epoxide ring. Peroxy acids (like m-CPBA) or catalytic systems using hydrogen peroxide in the presence of a metal catalyst (e.g., manganese, rhenium) can be employed. mdpi.com The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce diverse functionalities. In some cases, allylic oxidation can occur as a side reaction, leading to the formation of α,β-unsaturated ketones. mdpi.com

Ozonolysis: This powerful reaction cleaves the double bond entirely, replacing it with carbonyl groups. The reaction proceeds by treating the compound with ozone (O₃) followed by a workup step. A reductive workup (e.g., with zinc or dimethyl sulfide) yields aldehydes or ketones. In the case of this compound, ozonolysis would cleave the exocyclic double bond to yield the corresponding 3-oxopiperazine-2,5-dione and acetone. This method is a reliable way to introduce a ketone at the C3 position of the piperazine-dione ring. ijnc.ir

Diverse Chemical Transformations and Derivatization Strategies

Beyond reactions at specific functional groups, the conjugated system of this compound can participate in broader chemical transformations, leading to the formation of new heterocyclic systems.

Piperazine-2,5-dione derivatives are valuable precursors for the synthesis of pyrazines, which are important aromatic heterocyclic compounds found in many natural products and pharmaceuticals. researchgate.netnih.gov The transformation typically involves a dehydrogenation process.

The reaction mechanism is believed to proceed through an initial dehydrogenation of the piperazine-2,5-dione ring to form a 2,5-dihydropyrazine intermediate. This intermediate can then undergo a second, rapid dehydrogenation step to yield the fully aromatic pyrazine (B50134) derivative. nih.gov This acceptorless dehydrogenative coupling can be catalyzed by various transition metal complexes, such as those based on manganese or ruthenium, and often generates hydrogen gas and water as the only byproducts, making it an environmentally benign process. nih.gov

The 3-ylidenepiperazine-2,5-dione scaffold can act as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This reaction is a powerful tool for constructing six-membered rings and complex polycyclic systems. wikipedia.org

For 3-ylidenepiperazine-2,5-diones to act as effective dienophiles, the system must be activated. This is typically achieved under acidic conditions or in the presence of reagents like acetyl chloride. nih.gov These conditions facilitate the formation of a highly reactive cationic azadiene moiety, which then readily undergoes cycloaddition with various dienes (alkenes and alkynes). nih.gov This strategy has been used for both intermolecular and intramolecular Diels-Alder reactions, providing a convenient pathway to bridged bicyclic and tricyclic piperazine-2,5-dione systems, which are found in several biologically active natural products. nih.gov

| Reaction Type | Activation Condition | Reactive Species | Product Type |

|---|---|---|---|

| Intermolecular | Acidic conditions or Acetyl Chloride | Cationic Azadiene | Tricyclic piperazine-2,5-diones |

| Intramolecular | Acidic conditions or Acetyl Chloride | Cationic Azadiene | Bridged bicyclo[2.2.2]diazaoctane systems |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 3-(propan-2-ylidene)piperazine-2,5-dione in solution. Analysis of both ¹H and ¹³C NMR spectra, supported by two-dimensional techniques like HSQC and HMBC, allows for the complete assignment of all proton and carbon signals. nih.gov

In ¹H NMR, the spectrum is expected to show distinct signals for the two N-H protons of the amide groups, the diastereotopic protons of the CH₂ group at the 6-position, and the two methyl groups of the propan-2-ylidene moiety. The chemical shifts of protons on the DKP ring are influenced by factors such as magnetic anisotropy and the conformation of the ring. csu.edu.au For analogous (Z,Z)-(benzylidene)piperazine-2,5-diones, the N-H protons typically resonate as singlets or broad signals in the downfield region, while the CH₂ protons appear as a multiplet. researchgate.net

The ¹³C NMR spectrum provides key information about the carbon skeleton. It is characterized by two distinct signals for the amide carbonyl carbons (C2 and C5) in the range of 164-170 ppm. nih.govresearchgate.net The quaternary carbon and the exocyclic vinylic carbon of the propan-2-ylidene group would have characteristic chemical shifts, as would the carbons of the two methyl groups and the CH₂ group of the piperazine (B1678402) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established NMR principles and data from analogous α,β-unsaturated and substituted diketopiperazine systems.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N1-H | 8.0 - 8.5 (br s) | - |

| C2 | - | 165 - 168 |

| C3 | - | 130 - 135 |

| N4-H | 7.8 - 8.3 (br s) | - |

| C5 | - | 164 - 167 |

| C6-H ₂ | 4.0 - 4.3 (m) | 45 - 50 |

| =C (CH₃)₂ | - | 125 - 130 |

| =C(C H₃)₂ | 2.0 - 2.3 (s) | 20 - 25 |

| =C(C H₃)₂ | 2.0 - 2.3 (s) | 20 - 25 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula (C₇H₁₀N₂O₂). nih.gov

The ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion can reveal characteristic fragmentation pathways. For diketopiperazines, fragmentation often involves the cleavage of the amide bonds and the piperazine ring structure. nih.gov Common fragmentation patterns include the loss of carbon monoxide (CO) and the cleavage of the exocyclic substituent.

Table 2: Predicted HRMS Data and Plausible Fragments for this compound

| Ion Formula | Description | Calculated m/z |

| [C₇H₁₁N₂O₂]⁺ | Protonated Molecule [M+H]⁺ | 155.0815 |

| [C₇H₁₀N₂O₂Na]⁺ | Sodium Adduct [M+Na]⁺ | 177.0634 |

| [C₆H₉N₂O]⁺ | Fragment after loss of CO from [M+H]⁺ | 125.0709 |

| [C₄H₅N₂O₂]⁺ | Fragment after loss of C₃H₆ from [M+H]⁺ | 113.0346 |

Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Conformation

Single-Crystal X-ray Diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For diketopiperazines, XRD is crucial for determining the conformation of the six-membered ring. researchgate.net While extensive calculations suggest a boat conformation is the lowest energy conformer in the gas phase, the small energy difference allows for a planar conformation to be adopted in the solid state, often influenced by crystal packing forces. baranlab.org

The crystal structure of this compound is expected to feature a nearly planar DKP ring due to the electronic conjugation of the exocyclic double bond with the adjacent amide group. A key structural feature of diketopiperazines in the solid state is the formation of extensive intermolecular hydrogen bonds. researchgate.net The N-H groups act as hydrogen bond donors, while the carbonyl oxygen atoms act as acceptors, leading to the formation of centrosymmetric dimers or extended networks, such as ribbons and sheets. researchgate.net These hydrogen-bonding patterns are fundamental to the stability of the crystal lattice.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopies for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies provide valuable information regarding the functional groups and conjugated π-electron systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic absorptions of the amide functional groups. A strong, sharp absorption band is expected in the region of 3200-3300 cm⁻¹ corresponding to the N-H stretching vibration. The most intense bands in the spectrum are typically the amide I bands (primarily C=O stretching), which appear in the 1650-1690 cm⁻¹ region. mdpi.com The presence of the exocyclic double bond (C=C), which is in conjugation with the carbonyl group, would likely result in a stretching vibration band around 1620-1640 cm⁻¹. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Amide | 3200 - 3300 |

| C-H Stretch | Alkyl (CH₃) | 2900 - 3000 |

| C=O Stretch (Amide I) | Diketopiperazine | 1650 - 1690 |

| C=C Stretch | Alkene | 1620 - 1640 |

| N-H Bend (Amide II) | Amide | 1510 - 1550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the molecule. The key chromophore in this compound is the α,β-unsaturated carbonyl system (C=C-C=O). This conjugated system is expected to exhibit a strong π→π* electronic transition, with a maximum absorbance (λ_max) typically occurring in the 200-250 nm range of the UV spectrum. libretexts.org Additionally, a much weaker n→π* transition, associated with the non-bonding electrons of the carbonyl oxygen atoms, is expected to appear at a longer wavelength, generally between 270 and 300 nm. masterorganicchemistry.com

Computational Chemistry and Theoretical Investigations of Piperazine 2,5 Dione Derivatives

Molecular Modeling and Conformational Analysis

Molecular modeling is crucial for understanding the three-dimensional structure of piperazine-2,5-dione derivatives and how their shape influences their biological activity. The DKP ring can adopt various conformations, and the specific arrangement of its substituents is critical for its interaction with biological targets. chemrxiv.org

Computational techniques are used in conjunction with experimental methods like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the relative configuration and stable conformations of these molecules. csu.edu.au For instance, in DKPs with aromatic side chains, the orientation of the aromatic ring relative to the DKP core is influenced by the molecule's stereochemistry (cis or trans isomers), which in turn affects the chemical shifts observed in NMR spectra. csu.edu.au Theoretical calculations can predict these conformations, helping to interpret experimental data and assign the correct structure. csu.edu.au Studies have shown that depending on the substitution pattern, the DKP scaffold can adopt different shapes, which is a key aspect explored through molecular modeling. chemrxiv.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the structural, electronic, and vibrational properties of piperazine (B1678402) derivatives. These methods provide a good balance between computational cost and accuracy for studying molecular properties.

By applying DFT, researchers can calculate optimized molecular geometries, including bond lengths and angles, and compare them with experimental data from techniques like X-ray crystallography. These calculations also yield insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of molecular orbitals (e.g., HOMO and LUMO). This information is vital for predicting the molecule's reactivity and stability. For example, the calculated parameters can help understand how a derivative like "3-(Propan-2-ylidene)piperazine-2,5-dione" might participate in chemical reactions or interact with other molecules.

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is extensively used to study how piperazine-2,5-dione derivatives might interact with the active sites of biological targets, such as proteins and enzymes. researchgate.netuobasrah.edu.iq

These in silico studies can predict the binding energy and specific interactions, like hydrogen bonds, that stabilize the ligand-target complex. uobasrah.edu.iq For example, various piperazine-2,5-dione derivatives have been docked with several anticancer target proteins, including the human androgen receptor (AR), epidermal growth factor receptor 2 (HER2), and estrogen receptor alpha (ERα), revealing potential binding modes. uobasrah.edu.iq Similarly, docking studies have been employed to evaluate DKP derivatives as potential inhibitors of proteins like αβ-tubulin and breast cancer resistance protein (BCRP). researchgate.net The results, often presented as docking scores or binding energies, help prioritize compounds for further experimental testing. researchgate.netnih.gov

Below is a table summarizing molecular docking findings for various piperazine-2,5-dione derivatives against different biological targets.

| Derivative Class | Biological Target | Key Findings |

| Novel Piperazine-2,5-diones | Anticancer proteins (AR, HER2, ERα) | Predicted efficient interactions via hydrogen bonds within the active sites. uobasrah.edu.iq |

| 2,5-Diketopiperazine Analogues | αβ-tubulin and BCRP proteins | Compounds showed strong binding affinities, suggesting potential as dual inhibitors. researchgate.net |

| Naphthoquinone-Piperazine Hybrids | Poly(ADP-ribose)-polymerase 1 (PARP-1) | Several compounds exhibited strong binding profiles with docking scores ranging from -6.52 to -7.41 kcal/mol. acs.org |

| Marine-derived 2,5-Piperazinediones | Murine Double Minute-2 (MDM2) | 18-Oxotryprostatin A was identified as a potential MDM2 inhibitor with a binding energy of -8.6 kcal/mol. jyoungpharm.org |

In Silico Screening and Virtual Library Design for Scaffold Exploration

The piperazine-2,5-dione scaffold is ideal for the creation of large compound libraries for drug discovery. nih.gov5z.com In silico screening and virtual library design are computational strategies that enable the rapid evaluation of vast numbers of potential derivatives without the need for immediate synthesis. jyoungpharm.org

Virtual libraries are collections of digital molecules designed around a core scaffold like the DKP. bham.ac.uk These libraries can be generated by computationally adding different chemical groups at various positions on the scaffold. bham.ac.uk Subsequently, these virtual compounds are screened against a biological target using techniques like molecular docking to identify "hits"—molecules with a high predicted binding affinity. researchgate.netjyoungpharm.org This approach minimizes the time and cost associated with synthesizing and testing large numbers of compounds, focusing resources on the most promising candidates. jyoungpharm.orgresearchgate.net For example, a library of 2,5-diketopiperazine derivatives was computationally screened to identify compounds with strong potential anti-tubulin and anti-BCRP activity. researchgate.net This process of exploring molecular backbones for novel, active compounds is a key strategy in modern drug design. nih.gov

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is also a valuable tool for elucidating the mechanisms of chemical reactions used to synthesize piperazine-2,5-dione derivatives. rsc.org By modeling the reaction pathway, chemists can understand the step-by-step process of bond formation and breakage.

These studies can calculate the energy of reactants, products, intermediates, and, crucially, the transition states—the highest energy point along the reaction coordinate. Understanding the structure and energy of the transition state provides insight into the reaction's feasibility, rate, and selectivity. For instance, computational methods have been used to explain the selectivity of hydrogenation reactions of bis(arylidene)piperazine-2,5-diones. chemrxiv.org Such mechanistic insights are vital for optimizing existing synthetic methods and designing new, more efficient routes to access complex DKP derivatives. uobasrah.edu.iq

Molecular Interactions and Biological Mechanisms of Action of Piperazine 2,5 Dione Derivatives in Vitro and in Silico Focus

Enzyme Inhibition Mechanisms (e.g., specific enzyme active site binding)

Derivatives of the piperazine-2,5-dione scaffold have been identified as potent inhibitors of various enzymes, acting through specific interactions with enzyme active sites. The mechanism of inhibition is often dependent on the specific substituents on the core ring.

For instance, a series of chiral piperazine-2,5-dione derivatives have demonstrated effective non-competitive inhibition against α-glucosidase, with one of the most active compounds showing a Ki of 5 µM and a 100-fold selectivity over β-glucosidase. nih.gov In other studies, piperidine (B6355638) derivatives, which share a similar heterocyclic core, were found to be competitive inhibitors of tyrosinase and pancreatic lipase (B570770). researchgate.net Kinetic analysis of one lead compound against pancreatic lipase revealed a competitive inhibition mechanism with a Ki of 7.16 μM. researchgate.net Similarly, hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives have been identified as potent competitive inhibitors of mushroom tyrosinase, with one compound exhibiting an IC50 value of 2.23 ± 0.44 μM, significantly more potent than the well-known inhibitor kojic acid. rsc.org

In silico molecular docking and dynamics studies have further elucidated these binding mechanisms. Novel piperazine-substituted naphthoquinone derivatives have been evaluated as potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1). acs.orgnih.gov These computational models showed that the compounds interact with critical amino acids in the PARP-1 active site, demonstrating strong, target-specific binding profiles with favorable docking scores. acs.org

Table 1: Enzyme Inhibition by Piperazine-2,5-dione and Related Derivatives

| Compound Class | Target Enzyme | Inhibition Type | Key Findings (IC50 / Ki) | Source |

|---|---|---|---|---|

| Chiral piperazine-2,5-dione derivatives | α-Glucosidase | Non-competitive | Ki = 5 µM (for most active compound) | nih.gov |

| Piperidine derivatives | Pancreatic Lipase | Competitive | Ki = 7.16 μM | researchgate.net |

| Hydroxybenzylidenyl pyrrolidine-2,5-dione | Mushroom Tyrosinase | Competitive | IC50 = 2.23 ± 0.44 μM | rsc.org |

| Piperazine-substituted naphthoquinones | PARP-1 | - (In silico) | Docking Scores: -7.17 to -7.41 kcal/mol | acs.org |

Interactions with Cellular Components and Pathways (e.g., bacterial cell membranes, microtubule modulation)

The biological effects of piperazine-2,5-dione derivatives extend beyond enzyme inhibition to interactions with various other cellular components and signaling pathways.

Microtubule Modulation: Certain piperazine-based compounds have been identified as potent inhibitors of microtubule dynamics. nih.govnih.gov One highly active derivative, AK301, was found to induce mitotic arrest in human colon cancer cells with an ED50 of approximately 115 nM. nih.govnih.gov These compounds function by slowing tubulin polymerization. nih.gov In silico docking suggests a novel binding orientation within the colchicine-binding domain on β-tubulin. nih.gov This disruption of microtubule function leads to the formation of multiple microtubule organizing centers and mitotic arrest, ultimately sensitizing cancer cells to apoptotic signals. nih.govnih.gov

Interactions with Cellular Pathways: In addition to structural components, these derivatives can modulate signaling pathways. A series of 1,4-disubstituted piperazine-2,5-dione derivatives were shown to protect cells from oxidative damage by activating the IL-6/Nrf2 positive-feedback loop. nih.gov This pathway is crucial for cellular defense against oxidative stress, and its activation leads to the transcription of various antioxidant enzymes and proteins. nih.gov

Bacterial Cell Membrane Interactions: While direct studies on 3-(Propan-2-ylidene)piperazine-2,5-dione are limited, the broader class of cyclic peptides and their mimics often exert antimicrobial effects by interacting with and permeabilizing bacterial cell membranes. nih.govmdpi.com This mechanism typically involves an initial electrostatic attraction to the negatively charged bacterial membrane, followed by insertion into the lipid bilayer, which increases membrane fluidity and permeability without causing major structural damage. nih.govmdpi.com This disruption of the membrane potential and integrity can lead to bacterial cell death. nih.gov

Role as Chemical Permeation Enhancers

Piperazine (B1678402) derivatives have been investigated for their ability to act as chemical permeation enhancers (CPEs), which temporarily and reversibly increase the permeability of biological barriers like the skin or intestinal epithelium. nih.govmdpi.com This property is valuable for enhancing the delivery of therapeutic agents that otherwise have poor bioavailability. mdpi.com

Studies using Caco-2 cell monolayers, a model for the intestinal barrier, identified several piperazine derivatives that achieved robust permeation enhancement with minimal cytotoxicity. researchgate.net For example, 1-phenylpiperazine (B188723) (PPZ) and 1-(4-methylphenyl) piperazine (1-4-MPPZ) induced a concentration-dependent decrease in transepithelial electrical resistance (TEER) and an increase in the permeability of paracellular markers without causing histological damage to isolated rat intestinal mucosae. nih.gov The mechanism of action is multifaceted, involving interactions with 5-HT4 receptors, loop diuretics, and myosin light chain kinase inhibition. nih.gov Alaptide, a spiro-cyclic piperazine-2,5-dione derivative, has also been studied as a potential CPE for transdermal applications. researchgate.net

Conformational Rigidity and Binding Landscape

A key feature of the piperazine-2,5-dione scaffold is its conformational rigidity. nih.gov Unlike linear peptides which can adopt numerous conformations in solution, the cyclic nature of diketopiperazines (DKPs) significantly restricts the rotational freedom of the backbone. mdpi.com This pre-organization of the molecule reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinities. nih.gov The rigid framework serves as a stable scaffold, allowing for the precise spatial orientation of appended functional groups to interact with specific binding pockets on proteins or other macromolecules. nih.govmdpi.com This conformational constraint is a significant advantage in rational drug design, as it simplifies the structure-activity relationship and allows for a more defined binding landscape.

Resistance to Enzymatic Degradation Compared to Linear Peptides

Linear peptides are often limited as therapeutic agents due to their rapid degradation by proteases in the body. The cyclic structure of piperazine-2,5-diones provides a significant advantage by conferring enhanced resistance to enzymatic hydrolysis. nih.govmdpi.com The amide bonds within the rigid ring are sterically shielded and less accessible to the active sites of proteolytic enzymes compared to the exposed peptide bonds in linear analogues. This increased stability against proteolysis leads to a longer biological half-life, making DKP-based compounds more suitable for therapeutic applications, including oral administration. mdpi.com

Molecular Assembly via Intermolecular Hydrogen Bonding and π-Stacking Interactions

The molecular structure of piperazine-2,5-dione derivatives facilitates self-assembly into higher-order structures through non-covalent interactions. The two amide functionalities within the ring can act as both hydrogen bond donors (N-H) and acceptors (C=O). These complementary groups allow the molecules to form extended networks and linear structures through intermolecular hydrogen bonding. nih.govresearchgate.net

Furthermore, when the piperazine-2,5-dione core is substituted with aromatic rings, π-π stacking interactions can occur between adjacent molecules. nih.govrsc.orgrsc.org These stacking interactions, where the electron-rich π systems of aromatic rings align, work in concert with hydrogen bonding to direct the self-assembly process and stabilize the resulting supramolecular architectures. researchgate.net Such molecular assemblies are crucial not only for the formation of solid-state crystal structures but also for interactions with biological targets, where multiple weak interactions can collectively contribute to strong and specific binding. nih.govnih.gov

Applications of Piperazine 2,5 Dione Scaffolds in Interdisciplinary Chemical Research

Role as Versatile Building Blocks in Complex Organic Synthesis and Natural Product Mimicry

The class of 3-ylidenepiperazine-2,5-diones, to which 3-(propan-2-ylidene)piperazine-2,5-dione belongs, are highly valuable intermediates in organic synthesis. rsc.org These compounds, which are cyclic dipeptides containing a didehydroamino acid moiety, are prone to a variety of addition reactions at the carbon-carbon double bond. rsc.org This reactivity allows them to serve as versatile starting materials for constructing more complex molecular architectures.

Their utility stems from their susceptibility to stereoselective additions by:

Nucleophiles (Michael Addition): The electron-deficient double bond readily accepts nucleophiles.

Electrophiles (Enamine Reactivity): The nitrogen atoms lend enamine-like character to the system.

Radicals and 1,3-Dipoles: The double bond can participate in various cycloaddition reactions. rsc.org

A key application of these scaffolds is in the synthesis of natural products and their analogs. Many biologically active alkaloids isolated from fungal, bacterial, and animal sources feature a DKP core embedded within a more elaborate structure. nih.govmdpi.com The reactive handle provided by the ylidene group is instrumental in building these complex frameworks. For instance, 3-ylidenepiperazine-2,5-diones are key precursors in Diels-Alder reactions to form bridged bicyclo[2.2.2]diazaoctane ring systems, which are found in secondary mold metabolites like brevianamide (B1173143) A. nih.gov The adducts resulting from these reactions can be further transformed or the DKP ring can be cleaved to yield valuable α-amino or α-keto acid derivatives. rsc.org

| Piperazine-2,5-dione Derivative Class | Synthetic Application | Example Natural Product Target | Reference |

|---|---|---|---|

| 3-Ylidenepiperazine-2,5-diones | Intermolecular and Intramolecular Diels-Alder Reactions | Brevianamide A, VM55599 | nih.gov |

| (Z,Z)-(Benzylidene)piperazine-2,5-diones | Precursors to cis/trans bis(benzyl)piperazine-2,5-diones via hydrogenation | Scaffolds for bioactive molecules | csu.edu.auresearchgate.net |

| Tryptophan-Proline DKPs | Scaffolds for complex, prenylated, and annulated alkaloids | Brevianamide F, Verruculogen, Spirotryprostatin B | wikipedia.org |

| C3-C3' Dimeric DKPs | Stereocontrolled dialkylation for vicinal quaternary centers | (-)-Ditryptophenaline, (+)-WIN 64821 | nih.gov |

Utilization in Materials Science and Engineering

The rigid, hydrogen-bonding nature of the piperazine-2,5-dione ring makes it an excellent building block for the rational design of functional materials.

Piperazine-2,5-diones are exemplary motifs in crystal engineering due to their predictable self-assembly behavior. The core structure contains two amide groups, each with both a hydrogen bond donor (N-H) and acceptor (C=O). This arrangement facilitates the formation of robust, reciprocal R22(8) hydrogen bonds between molecules. acs.org This specific interaction reliably links DKP molecules into one-dimensional, ladder-like "tapes" or ribbons. acs.org

This predictable self-organization allows chemists to design and construct functional crystalline solids by attaching other functional groups to the DKP core. researchgate.net The orientation of these appended groups is controlled by the self-assembly of the central scaffold. This principle has been used to align dipolar groups to create materials with specific electronic properties. acs.org Furthermore, the propensity of DKPs to self-assemble can lead to the formation of gels. nih.govmdpi.comnih.gov Cyclodipeptides, particularly those with aromatic side chains, can form supramolecular polymers that entrap solvent molecules, creating both organogels and hydrogels. nih.govmdpi.com

| Interaction Type | Resulting Supramolecular Structure | Application | Reference |

|---|---|---|---|

| Reciprocal R22(8) Hydrogen Bonding | One-dimensional tapes/ribbons | Alignment of functional groups in crystals | acs.org |

| π-Stacking and H-Bonding | Fibrillar networks | Hydrogel and organogel formation | nih.gov |

| van der Waals Forces | Initial hydrophobic core formation | Driving force for self-assembly | mdpi.com |

| Side-Chain Interactions | Modulation of stacking arrangement (e.g., parallel vs. antiparallel) | Formation of peptide nanotubes (PNTs) | rsc.org |

The rigid core of the DKP scaffold combined with the potential for diverse substitution allows for the creation of materials with tunable optical and phase behaviors. Research into related bis(benzylidene)piperazine-2,5-diones has shown that these compounds can exhibit liquid crystalline properties. Specifically, (3Z,6Z)-3,6-bis(3,4-dialkoxybenzylidene)piperazine-2,5-diones have been synthesized and characterized as a novel class of liquid-crystalline materials. researchgate.net This behavior arises from the combination of the rigid central DKP core and the flexible alkoxy chains on the appended aromatic rings, which is a common design principle for liquid crystals.

Additionally, organic molecules with significant charge-transfer character and hyperpolarizability can exhibit nonlinear optical (NLO) activity. While research on the specific NLO properties of 3-ylidenepiperazine-2,5-diones is not extensive, related piperazine-based organic charge-transfer complexes have been investigated for these properties. For example, piperazine-1,4-diium (B1225682) bis(sulfanilate) has been studied, and its charge-transfer interactions were confirmed to contribute to NLO activity. researchgate.net The introduction of donor-acceptor substituents onto the arylidene groups of DKP derivatives has also been explored to create deeply colored compounds, suggesting the potential for tuning electronic and optical properties. mdpi.com

Design of Molecular Receptors and Peptidomimetics

One of the most significant applications of the piperazine-2,5-dione scaffold is in the design of peptidomimetics. nih.govnih.gov Peptides are often potent and selective drug candidates, but they suffer from poor metabolic stability (due to enzymatic degradation) and low oral bioavailability. nih.govmdpi.comnih.gov The DKP core serves as a rigid, proteolysis-resistant scaffold that can mimic the β-turn conformation common in peptides. baranlab.org By arranging amino acid side chains in a spatially defined manner, DKPs can effectively present the necessary pharmacophores to a biological target, thus mimicking the activity of a linear peptide in a more drug-like format. wikipedia.org

This approach has been used to develop orally active peptidomimetics with a range of biological activities. mdpi.comresearchgate.net A chemical platform based on branched piperazine-2,5-diones has been designed to transform small, biologically active peptides into stable, orally available compounds that retain the desired activity. nih.govmdpi.com The conformational rigidity of the DKP ring is crucial for this application, as it reduces the entropic penalty of binding to a receptor and can enhance affinity and selectivity. wikipedia.orgnih.gov

Structure Activity Relationship Sar Studies of Piperazine 2,5 Dione Derivatives Non Clinical Focus

Influence of Stereochemistry on Molecular Interactions and Biological Profiles

Stereochemistry plays a pivotal role in the biological activity of piperazine-2,5-dione derivatives, as it dictates the three-dimensional arrangement of the molecule, which in turn affects target binding, molecular recognition, and pharmacokinetic properties. nih.govwiley-vch.de The spatial orientation of substituents on the chiral centers of the DKP ring can lead to significant differences in biological outcomes between stereoisomers.

Research into chiral piperazine-2,5-dione derivatives as potential α-glucosidase inhibitors has demonstrated this stereoselectivity. A study investigating a series of these compounds found that specific isomers exhibited potent, non-competitive inhibition of α-glucosidase while showing minimal activity against β-glucosidase. nih.gov For instance, one of the most active compounds displayed a 100-fold selectivity for α-glucosidase over β-glucosidase, highlighting the importance of a specific stereochemical configuration for selective enzyme inhibition. nih.gov

Furthermore, the stereochemistry of exocyclic double bonds, such as in 3-alkylidene-piperazine-2,5-diones, is also critical. Synthetic procedures that condense benzaldehydes with the DKP core have been shown to exclusively form (Z,Z)-isomers. chemrxiv.orgcsu.edu.au Subsequent hydrogenation of these compounds typically yields two diastereomers, with the cis isomer often being the major product. The ability to control and identify these isomers is essential, as the cis and trans configurations will present different spatial arrangements of the substituents, leading to distinct biological profiles. chemrxiv.orgcsu.edu.au The stereochemistry of derivatives can also be relevant for recognition by transporter systems, potentially leading to stereospecific uptake. nih.gov

Impact of Substituent Groups on Observed Biological Potency and Selectivity (in vitro)

The nature, position, and size of substituent groups attached to the piperazine-2,5-dione framework are fundamental determinants of biological potency and selectivity. researchgate.netnih.gov By systematically modifying these groups, researchers can fine-tune the pharmacological properties of the derivatives. researchgate.net

In a series of novel 3,6-diunsaturated 2,5-diketopiperazines evaluated for anticancer activity, the substituents on the phenyl rings at the 3 and 6 positions played a critical role. mdpi.com For example, the presence of a 2-methoxy group on one of the phenyl rings was found to be crucial for improving anticancer activity. Conversely, the impact of strong electron-withdrawing groups like nitro (NO₂), trifluoromethyl (CF₃), and cyano (CN) was less predictable, sometimes leading to positive or negative effects on bioactivity. mdpi.com The size and skeleton of the substituent also influence the compound's activity. mdpi.com

Investigations into chalcone-dithiocarbamate hybrids containing a piperazine (B1678402) unit revealed that substituents on the piperazine ring are important for their antiproliferative activity. nih.gov One analogue demonstrated potent inhibitory activity against PC3 cancer cells, with an IC₅₀ value significantly better than the control drug, 5-fluorouracil. nih.gov

The core heterocyclic structure itself is a key "substituent" that can be modified. In a comparative study of histamine (B1213489) H₃ and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine (B6355638) moiety was found to be a critical structural element for achieving dual H₃/σ₁ receptor activity. nih.gov This single-atom substitution dramatically altered the affinity for the sigma-1 receptor. nih.gov Furthermore, the length of an alkyl chain linking the core to other parts of the molecule can also modulate receptor affinity, with studies showing that extending the linker length can decrease affinity for the H₃ receptor in certain analogues. nih.gov

The table below summarizes the in vitro anticancer activity of selected 3,6-disubstituted piperazine-2,5-dione derivatives, illustrating the impact of varying substituents on the benzylidene rings.

Data derived from a study on novel 3,6-diunsaturated 2,5-diketopiperazines. The specific IC50 values were not provided in the abstract, but the study highlighted the importance of these substitutions for activity. mdpi.com

Modulations of Lipophilicity and Intermolecular Interactions through Structural Changes

Lipophilicity is a critical physicochemical property that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com In piperazine-2,5-dione derivatives, structural modifications can significantly alter lipophilicity and the potential for intermolecular interactions, thereby affecting biological activity.

The DKP scaffold contains two amide functionalities that can act as both hydrogen bond donors and acceptors. Piperazine-2,5-diones bearing aromatic substituents, such as phenyl rings, can engage in intermolecular hydrogen bonding and π-stacking interactions. nih.gov While these interactions can be important for target binding, they can also lead to the formation of linear and network structures in the solid state, which may result in low lipo-solubility and hinder further biological investigation. nih.gov

Strategies to modulate these properties include modifying the substituents or the DKP core itself. Introducing protecting groups to the amide nitrogen atoms of the piperazine-2,5-dione ring is one method to increase the lipophilicity of the molecule. nih.gov This modification can disrupt the hydrogen bonding networks, potentially improving solubility and cell permeability. Increased lipophilicity has been shown to be advantageous for the anticancer properties of some DKP derivatives. nih.gov

A comparative study of diketopiperazines (DKPs) versus aza-diketopiperazines (aza-DKPs), where a carbon atom at a stereocenter is replaced by a nitrogen atom, revealed a significant improvement in water solubility for the aza-DKP analogue. nih.govacs.org This fundamental change to the core structure alters its polarity and hydrogen bonding capacity, demonstrating how scaffold hopping can be used to modulate physicochemical properties. nih.govacs.org

Correlation between Electronic Properties and Observed Activities

The electronic properties of substituents on the piperazine-2,5-dione scaffold can profoundly influence biological activity by affecting how the molecule interacts with its biological target. Electron-donating and electron-withdrawing groups can alter the charge distribution across the molecule, modify the pKa of ionizable groups, and influence the strength of non-covalent interactions like hydrogen bonds and π-π stacking.

Studies on 3,6-di-substituted 2,5-DKP derivatives have indicated that the electronic nature of the substituents can have a significant, though not always predictable, impact on bioactivity. mdpi.com The introduction of strong electron-withdrawing groups, such as nitro (NO₂), trifluoromethyl (CF₃), and cyano (CN), can alter the electronic landscape of the aromatic rings and the adjacent exocyclic double bonds. These changes can affect the molecule's ability to bind to target enzymes or receptors, potentially increasing or decreasing its potency. mdpi.com

In a different class of piperazine derivatives, the electronic effect of a substituent was shown to directly influence the basicity of nitrogen atoms within the molecule. nih.gov An electron-releasing amino group in the para position of an attached pyridine (B92270) ring increased the basicity of the pyridine nitrogen while simultaneously decreasing the basicity of a nitrogen atom in the piperazine ring. nih.gov Such alterations in pKa are critical as they determine the protonation state of the molecule at physiological pH, which is often a key factor for ionic interactions with target residues, such as the aspartic acid residue in the 5-HT₁A receptor. mdpi.com Therefore, a clear correlation exists between the electronic properties conferred by substituents and the resulting biological activity, driven by changes in binding affinity and molecular recognition.

Comparative Analysis of Structural Analogues and Homologues within Diketopiperazine Frameworks

Comparing structurally related analogues and homologues is a cornerstone of SAR studies, providing valuable insights into the structural requirements for biological activity. Within the diketopiperazine framework, such analyses have revealed critical features for potency and selectivity.

One key comparison is between the piperazine ring and other heterocyclic structures. Replacing the piperazine ring in certain bioactive compounds with a morpholine (B109124) or pyrrolidine (B122466) group has been shown to cause a noticeable decrease in activity, indicating that the specific geometry and basicity of the 1,4-diazacyclohexane ring are crucial for the desired biological effect in those scaffolds. nih.gov In another example, the substitution of a piperazine with a piperidine ring led to a significant change in receptor selectivity, underscoring the importance of the core heterocycle. nih.gov

"Scaffold hopping," or the replacement of a core molecular structure with a chemically different one that mimics the original's spatial arrangement of functional groups, provides another avenue for comparative analysis. A study comparing 2,5-diketopiperazines (2,5-DKPs) with their aza-analogue, aza-diketopiperazines (aza-DKPs), found that both scaffolds are rigid and non-flat. nih.govacs.org However, the replacement of a Cα stereocenter with a nitrogen atom in the aza-DKP resulted in significantly improved water solubility and microsomal stability, demonstrating how a subtle change to the core framework can enhance drug-like properties. nih.govacs.org

Another comparative approach involves modifying the flexibility of the molecule. A study on tadalafil (B1681874) analogues synthesized flexible derivatives based on the DKP scaffold and compared them to the rigid, parent drug. mdpi.comibb.waw.pl This analysis highlighted that the increased conformational flexibility of the DKP derivatives resulted in a structure that was significantly more bent compared to the rigid core of tadalafil, which ultimately impacted their biological activity profile. mdpi.comibb.waw.pl

The table below presents a comparative analysis of key properties between a standard diketopiperazine and its aza-analogue, illustrating the impact of a single atom change within the core scaffold.

Data derived from a comparative study of the synthesis and structural and physicochemical properties of diketopiperazines versus aza-diketopiperazines. nih.govacs.org

Future Research Directions and Emerging Paradigms for 3 Propan 2 Ylidene Piperazine 2,5 Dione Systems

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of piperazine-2,5-dione derivatives is an active area of research, with a continuous drive towards more efficient, diverse, and sustainable methods. chemrxiv.org While classical methods often involve the cyclization of dipeptides, newer strategies focus on building upon the pre-formed DKP core. researchgate.net A key area of future exploration is the development of novel routes to unsymmetrical and highly functionalized derivatives, which are often more challenging to synthesize but offer greater structural diversity for biological screening.

One promising approach is the Dieckmann cyclization of specifically designed acyclic precursors, which allows for the formation of the piperazine-2,5-dione ring with control over substituent placement. researchgate.net Research in this area could focus on expanding the scope of substrates and catalysts to improve yields and stereoselectivity. Furthermore, there is a growing emphasis on sustainable methodologies. This includes the use of greener solvents, catalysts, and energy sources to reduce the environmental impact of synthesis. Exploring one-pot reactions and multicomponent reactions that assemble the DKP scaffold from simple starting materials in a single step will be a significant step towards more atom-economical and sustainable processes. nih.gov The development of solid-phase synthesis techniques for DKP derivatives also facilitates the creation of compound libraries for screening purposes. ncu.edu.tw

Future synthetic explorations could focus on:

Asymmetric Synthesis: Developing stereoselective methods to access chiral 3-(propan-2-ylidene)piperazine-2,5-dione analogs, which is crucial for understanding stereochemistry-activity relationships.

Late-Stage Functionalization: Creating methodologies for the selective modification of the this compound core at a late stage of the synthesis, allowing for rapid diversification of lead compounds.

Biocatalysis: Investigating the use of enzymes to catalyze key steps in the synthesis, offering high selectivity and milder reaction conditions.

Advanced Computational Approaches for Rational Design and Discovery of New Chemical Entities

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with desired biological activities. nih.gov For this compound systems, computational approaches can be employed to predict binding affinities to various biological targets, optimize pharmacokinetic properties, and guide the design of focused compound libraries.

Molecular docking studies are frequently used to predict the binding modes of DKP derivatives within the active sites of target proteins. nih.govresearchgate.net This information can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for biological activity. For instance, in the design of novel anticancer agents, docking simulations can help in identifying derivatives that bind effectively to targets like tubulin or specific kinases. mdpi.com

Beyond standard docking, more advanced computational techniques are being integrated into the design process:

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event.

Quantitative Structure-Activity Relationship (QSAR) models: To correlate the structural features of a series of compounds with their biological activity, enabling the prediction of activity for newly designed molecules.

In Silico ADME/Tox Prediction: To assess the absorption, distribution, metabolism, excretion, and toxicity profiles of virtual compounds early in the discovery process, helping to prioritize candidates with favorable drug-like properties. researchgate.net

The rational design process often involves an iterative cycle of computational design, chemical synthesis, and biological testing. nih.gov This synergy allows for the efficient exploration of chemical space and the rapid optimization of lead compounds.

| Computational Technique | Application in this compound Research |

| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., enzymes, receptors). nih.govresearchgate.net |

| Molecular Dynamics | Simulating the stability and dynamics of ligand-protein complexes. |

| QSAR | Establishing relationships between chemical structure and biological activity to guide lead optimization. |

| Virtual Screening | Screening large virtual libraries of DKP derivatives to identify potential hits for a specific target. |

| ADME/Tox Prediction | Evaluating the drug-like properties and potential toxicity of new designs in silico. researchgate.net |

Investigation of Underexplored Biological Pathways and Molecular Targets (in vitro)

The piperazine-2,5-dione scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. mdpi.com While derivatives have been extensively studied for activities like anticancer and antimicrobial effects, there remain numerous underexplored biological pathways and molecular targets where these compounds could prove beneficial. researchgate.netnih.gov

Future in vitro research should aim to screen this compound and its analogs against a broader array of biological targets. This could include:

Enzyme Inhibition: Moving beyond well-studied enzymes to explore inhibition of novel targets involved in diseases such as neurodegeneration, inflammation, and metabolic disorders. For example, screening against various proteases, phosphatases, or metabolic enzymes could uncover new therapeutic applications. researchgate.net

Receptor Modulation: Investigating the interaction of these compounds with G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, which are all important drug target classes.

Protein-Protein Interaction (PPI) Modulation: The rigid DKP scaffold is well-suited for disrupting or stabilizing PPIs, which are implicated in many diseases but are often considered "undruggable." rug.nl

Recent studies have shown that piperazine-2,5-dione derivatives can exhibit a range of biological effects, including anti-inflammatory and regenerative potential. mdpi.com However, the specific molecular targets and pathways responsible for these effects are often not fully elucidated. Future in vitro studies using techniques like cellular thermal shift assays (CETSA), chemoproteomics, and high-content imaging can help to identify the direct molecular targets and unravel the mechanisms of action of bioactive this compound derivatives.

Development of Responsive and Functional Materials Based on the Piperazine-2,5-dione Scaffold

The inherent structural features of the piperazine-2,5-dione ring, such as its rigidity and capacity for hydrogen bonding, make it an attractive building block for the development of novel functional materials. researchgate.net The ability to introduce various substituents onto the DKP core allows for the fine-tuning of the material's properties.

One area of interest is the creation of stimuli-responsive polymers . researchgate.net By incorporating the piperazine-2,5-dione moiety into polymer chains, materials can be designed to respond to external stimuli such as pH, temperature, or light. These "smart" materials have potential applications in drug delivery, tissue engineering, and sensor technology.

Another promising direction is the development of coordination polymers and metal-organic frameworks (MOFs) . The nitrogen and oxygen atoms in the piperazine-2,5-dione structure can act as coordination sites for metal ions, leading to the formation of extended, three-dimensional networks. nih.gov These materials can exhibit interesting properties such as porosity, catalysis, and luminescence, making them suitable for applications in gas storage, separation, and sensing.

Future research in this area could focus on:

Self-Assembling Systems: Designing DKP derivatives that can self-assemble into well-defined nanostructures like nanotubes, vesicles, or gels through non-covalent interactions.

Bioactive Materials: Creating materials that not only have desired physical properties but also possess inherent biological activity, such as antimicrobial or antifouling surfaces.

Chiral Materials: Utilizing the chirality of amino acid-derived DKPs to construct materials with chiroptical properties for applications in asymmetric catalysis and enantioselective separations.

Integration with High-Throughput Screening and Combinatorial Chemistry for Compound Library Generation

To fully explore the therapeutic potential of the this compound scaffold, a large and diverse collection of derivatives is required for biological screening. Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful platform for the rapid generation and evaluation of such compound libraries. nih.gov

Combinatorial chemistry allows for the systematic and repetitive connection of different "building blocks" to a central scaffold, enabling the synthesis of thousands of compounds in a short period. nih.gov For the piperazine-2,5-dione system, this could involve varying the amino acid precursors or by modifying the core structure through different chemical reactions. Both solution-phase and solid-phase combinatorial synthesis methods have been successfully applied to generate DKP libraries. nih.govncu.edu.tw

| Library Synthesis Approach | Description | Key Advantages |

| Solid-Phase Synthesis | Compounds are synthesized on a solid support (e.g., resin beads), facilitating purification by simple filtration and washing. | Ease of purification, amenable to automation. ncu.edu.tw |

| Solution-Phase Synthesis | Reactions are carried out in solution, allowing for a wider range of reaction conditions and easier scale-up. | Broader reaction scope, no need for linker chemistry. nih.gov |

| One-Bead-One-Compound (OBOC) | A split-pool synthesis method that generates a library where each bead carries a unique compound. | High diversity (millions of compounds). nih.gov |

Once a library is synthesized, High-Throughput Screening (HTS) is used to rapidly assess the biological activity of each compound against a specific target or in a particular cellular assay. nih.gov HTS assays are typically automated and miniaturized to allow for the testing of thousands of compounds per day. The integration of combinatorial library synthesis with HTS creates a powerful engine for hit discovery, which can then be followed by more detailed lead optimization studies. 5z.com This approach significantly accelerates the pace of drug discovery and increases the probability of identifying novel bioactive molecules based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.